molecular formula C10H10N2O2S B5862418 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide

Cat. No. B5862418
M. Wt: 222.27 g/mol
InChI Key: OGQPXXQSTQREPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide often involves coupling reactions, cyclization, and the use of microwave irradiation for efficiency. For instance, N-(thiazol-2-yl) benzamide derivatives, which share structural similarities, were synthesized through a crystal engineering approach, utilizing methyl functionality and S⋯O interaction to influence gelation behavior (Yadav & Ballabh, 2020). Additionally, the synthesis of N-(thiazol-2-yl)furan-2-carboxamide, a compound with both furan and thiazole components, was characterized by IR/NMR/XRD and DFT modeling, demonstrating the compound's structural and electronic features (Çakmak et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) modeling. For example, the single-crystal structure of related gelators showed helical assembly driven by π-π interaction, cyclic N–H⋯N, and S⋯O interactions, indicating the importance of non-covalent interactions in the molecular assembly (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic substitution and cyclization, to introduce functional groups or modify the compound's structure for desired properties. The synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved treatments like nitration, bromination, formylation, and acylation to study the compound's reactivity (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties, such as gelation behavior and stability, are crucial for applications in materials science. The role of methyl functionality and S⋯O interaction in affecting the gelation/non-gelation behavior of N-(thiazol-2-yl) benzamide derivatives highlights the significance of studying these properties (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial or fungal growth and reproduction .

Pharmacokinetics

Thiazole derivatives, in general, have diverse biological activities, which suggest that they may have varied pharmacokinetic properties depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact biological activity.

properties

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-5-15-10(11-6)12-9(13)8-3-4-14-7(8)2/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPXXQSTQREPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.